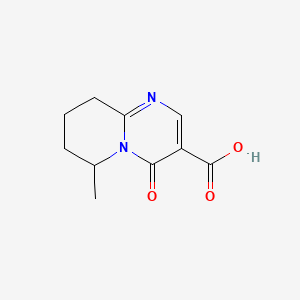
6-(4-(Hydroxymethyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-(Hydroxymethyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one is a heterocyclic compound that features a piperidine ring substituted with a hydroxymethyl group and a pyridazinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(Hydroxymethyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via hydroxymethylation reactions, often using formaldehyde and a suitable catalyst.
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate diketones or ketoesters.
Coupling of the Piperidine and Pyridazinone Rings: The final step involves coupling the piperidine and pyridazinone rings, which can be achieved through nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-(Hydroxymethyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The pyridazinone ring can be reduced to a dihydropyridazinone using reducing agents like sodium borohydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 6-(4-(Carboxyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one.
Reduction: 6-(4-(Hydroxymethyl)piperidin-1-yl)-2-methyl-1,2-dihydropyridazin-3(2H)-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(4-(Hydroxymethyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-(4-(Hydroxymethyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The hydroxymethyl group may facilitate binding to enzymes or receptors, while the pyridazinone ring can participate in hydrogen bonding or π-π interactions. The exact pathways and targets would depend on the specific application and require further investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(4-(Hydroxymethyl)piperidin-1-yl)-2-methylpyrimidin-3(2H)-one: Similar structure but with a pyrimidinone ring instead of a pyridazinone ring.
6-(4-(Hydroxymethyl)piperidin-1-yl)-2-methylpyridin-3(2H)-one: Similar structure but with a pyridinone ring instead of a pyridazinone ring.
Uniqueness
6-(4-(Hydroxymethyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one is unique due to the presence of both a hydroxymethyl-substituted piperidine ring and a pyridazinone ring. This combination of functional groups and ring systems provides distinct chemical properties and potential biological activities that are not found in the similar compounds listed above.
Propriétés
Numéro CAS |
919536-28-0 |
|---|---|
Formule moléculaire |
C11H17N3O2 |
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
6-[4-(hydroxymethyl)piperidin-1-yl]-2-methylpyridazin-3-one |
InChI |
InChI=1S/C11H17N3O2/c1-13-11(16)3-2-10(12-13)14-6-4-9(8-15)5-7-14/h2-3,9,15H,4-8H2,1H3 |
Clé InChI |
QNRWILRSLHRVFF-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C=CC(=N1)N2CCC(CC2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2'-[(4-Bromophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B15212948.png)
![2-Methyl-4-oxooctahydro-2H-pyrido[1,2-a]pyrimidin-9-yl acetate](/img/structure/B15212954.png)










